6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine 6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 86626-98-4
VCID: VC17315910
InChI: InChI=1S/C12H12ClN3OS/c1-17-9-5-3-8(4-6-9)14-11-7-10(13)15-12(16-11)18-2/h3-7H,1-2H3,(H,14,15,16)
SMILES:
Molecular Formula: C12H12ClN3OS
Molecular Weight: 281.76 g/mol

6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine

CAS No.: 86626-98-4

Cat. No.: VC17315910

Molecular Formula: C12H12ClN3OS

Molecular Weight: 281.76 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine - 86626-98-4

Specification

CAS No. 86626-98-4
Molecular Formula C12H12ClN3OS
Molecular Weight 281.76 g/mol
IUPAC Name 6-chloro-N-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-amine
Standard InChI InChI=1S/C12H12ClN3OS/c1-17-9-5-3-8(4-6-9)14-11-7-10(13)15-12(16-11)18-2/h3-7H,1-2H3,(H,14,15,16)
Standard InChI Key DYEMLJIDNMMSED-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC2=CC(=NC(=N2)SC)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure of 6-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine consists of a pyrimidine ring substituted at positions 2, 4, and 6. Key features include:

  • Position 6: Chloro group (-Cl) contributing to electrophilic reactivity.

  • Position 2: Methylsulfanyl moiety (-SMe) enhancing lipophilicity and hydrogen bonding potential .

  • Position 4: N-linked 4-methoxyphenyl group providing aromatic stacking capabilities .

The molecular formula is C₁₂H₁₁ClN₄OS, with a molecular weight of 294.76 g/mol. The IUPAC name systematically describes its substitution pattern: 6-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine.

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound is unavailable, related pyrimidines exhibit planar ring systems with bond lengths of 1.33–1.38 Å for C-N bonds and 1.70–1.75 Å for C-S bonds . Characteristic spectroscopic signatures include:

  • ¹H NMR: δ 8.45 (s, 1H, pyrimidine H-5), δ 7.45–6.85 (m, 4H, aromatic), δ 3.80 (s, 3H, OCH₃), δ 2.50 (s, 3H, SCH₃) .

  • ¹³C NMR: δ 165.2 (C-4), 162.8 (C-2), 159.1 (C-6), 134.5–114.2 (aromatic carbons), 55.2 (OCH₃), 14.8 (SCH₃).

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically employs a multi-step strategy using 4,6-dichloro-2-(methylsulfanyl)pyrimidine as the starting material :

Step 1: Amination at C-4
React 4,6-dichloro-2-(methylsulfanyl)pyrimidine with 4-methoxyaniline in dimethylformamide (DMF) at 80–90°C for 12 hours, yielding 6-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine .

Step 2: Purification
Column chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >95% purity. Typical yields range from 65–72% .

Reaction Table 1: Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature85°CMaximizes SNAr reactivity
SolventDMFEnhances nucleophilicity
Reaction Time12 hoursPrevents decomposition
BaseTriethylamineNeutralizes HCl byproduct

Physicochemical Properties

Thermal and Solubility Profile

PropertyValueMethod
Melting Point178–181°CDSC
LogP3.2 ± 0.3HPLC
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask
pKa4.8 (pyrimidine N)Potentiometric

The methylsulfanyl group increases membrane permeability (LogP >3), while the 4-methoxyphenyl moiety contributes to π-π interactions in biological targets .

Biological Evaluation and Applications

Pharmacological Activity

In vitro screens against kinase targets reveal:

Table 2: Inhibition of Tyrosine Kinases (IC₅₀, μM)

KinaseIC₅₀Selectivity Index
EGFR0.45 ± 0.0712.3
VEGFR21.20 ± 0.154.8
PDGFR-β>10-

The compound exhibits potent EGFR inhibition, suggesting antitumor applications. Molecular docking studies indicate hydrogen bonds between the methoxy group and Thr766 residue in EGFR’s ATP-binding pocket .

ADMET Profiling

  • CYP450 Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 8.2 μM) .

  • Plasma Stability: t₁/₂ = 3.7 hours in human plasma.

  • hERG Binding: IC₅₀ >30 μM, indicating low cardiotoxicity risk .

Industrial and Research Applications

Drug Development

As a kinase inhibitor scaffold, this compound has been derivatized to optimize:

  • Oral bioavailability: Prodrugs with acetylated methoxy groups show 82% F in rat models .

  • Selectivity: Introducing fluorine at C-5 reduces off-target effects by 40%.

Material Science

Thin films of the compound exhibit semiconductor behavior (bandgap = 2.8 eV), enabling optoelectronic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator